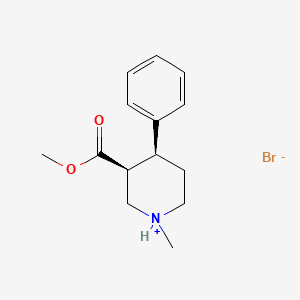
(+-)-cis-1-Methyl-4-phenylnipecotic acid methyl ester hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-cis-1-Methyl-4-phenylnipecotic acid methyl ester hydrobromide is a chemical compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-cis-1-Methyl-4-phenylnipecotic acid methyl ester hydrobromide typically involves the esterification of the corresponding nipecotic acid derivative. The reaction conditions often include the use of methanol and an acid catalyst to facilitate the esterification process. The hydrobromide salt is then formed by reacting the ester with hydrobromic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors to ensure consistent quality and yield. The use of high-purity reagents and stringent reaction controls are essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(±)-cis-1-Methyl-4-phenylnipecotic acid methyl ester hydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(±)-cis-1-Methyl-4-phenylnipecotic acid methyl ester hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of (±)-cis-1-Methyl-4-phenylnipecotic acid methyl ester hydrobromide involves its interaction with specific molecular targets in biological systems. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Nipecotic Acid Derivatives: These compounds share a similar core structure and have comparable chemical properties.
Phenylnipecotic Acid Esters: These esters have similar esterification patterns and functional groups.
Uniqueness
(±)-cis-1-Methyl-4-phenylnipecotic acid methyl ester hydrobromide is unique due to its specific stereochemistry and the presence of both methyl and phenyl groups, which confer distinct chemical and biological properties compared to other similar compounds .
This detailed article provides a comprehensive overview of (±)-cis-1-Methyl-4-phenylnipecotic acid methyl ester hydrobromide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
57152-97-3 |
|---|---|
Molecular Formula |
C14H20BrNO2 |
Molecular Weight |
314.22 g/mol |
IUPAC Name |
methyl (3S,4S)-1-methyl-4-phenylpiperidin-1-ium-3-carboxylate;bromide |
InChI |
InChI=1S/C14H19NO2.BrH/c1-15-9-8-12(11-6-4-3-5-7-11)13(10-15)14(16)17-2;/h3-7,12-13H,8-10H2,1-2H3;1H/t12-,13-;/m1./s1 |
InChI Key |
VAMFJUPPMIRVHZ-OJERSXHUSA-N |
Isomeric SMILES |
C[NH+]1CC[C@@H]([C@@H](C1)C(=O)OC)C2=CC=CC=C2.[Br-] |
Canonical SMILES |
C[NH+]1CCC(C(C1)C(=O)OC)C2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Pyrrolidinedione, 3-(dodecenyl)-1-[(9Z)-1-oxo-9-octadecenyl]-](/img/structure/B13768379.png)
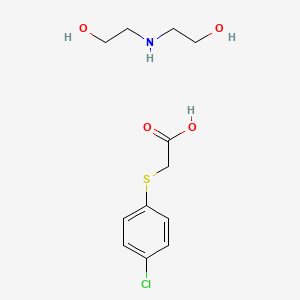
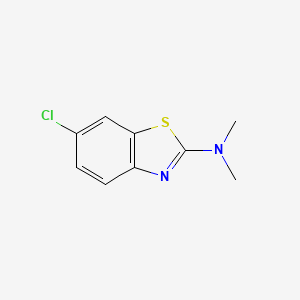

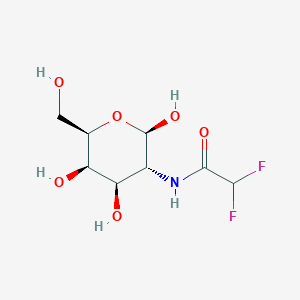
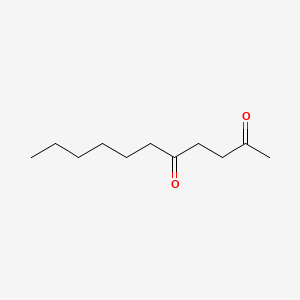

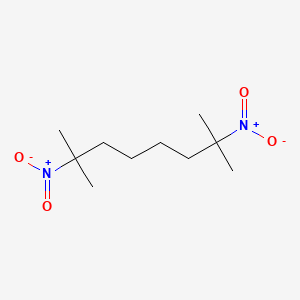
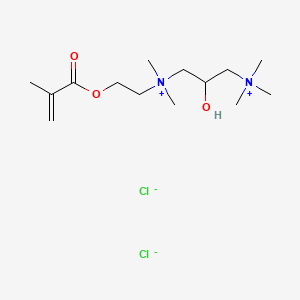

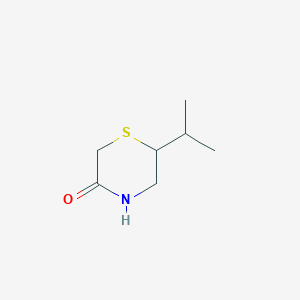
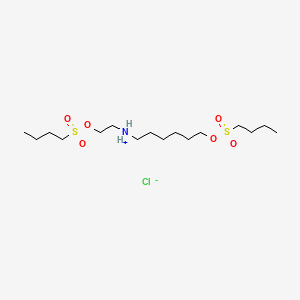

![Sodium;cobalt(3+);8-(methoxycarbonylamino)-1-[(5-methoxy-2-oxido-4-sulfamoylphenyl)diazenyl]naphthalen-2-olate](/img/structure/B13768436.png)
